Superior In Vitro Potency in Functional Assays Compared to SB290157
JR14a demonstrates approximately 20-fold greater potency than the prototypical C3aR antagonist SB290157 in the inhibition of intracellular calcium release in human monocyte-derived macrophages [1]. In a separate assay measuring β-hexosaminidase secretion from human LAD2 mast cells, JR14a exhibits an IC50 of 8 nM, compared to a reported IC50 of 200-540 nM for SB290157 in similar assays, representing a 25- to 67-fold improvement [1][2]. This enhanced potency translates to more complete target engagement at lower concentrations.
| Evidence Dimension | Inhibition of intracellular calcium release (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | SB290157 (IC50 = 200 nM to >1000 nM in various human cell assays) |
| Quantified Difference | ~20-fold more potent (vs. 200 nM SB290157); up to ~100-fold more potent vs. higher reported SB290157 IC50 values |
| Conditions | Human monocyte-derived macrophages stimulated with 100 nM C3a; measured via Fluo-3 AM dye-based FLIPR assay [1] |
Why This Matters
Higher potency enables more robust target inhibition at lower compound concentrations, reducing the risk of off-target effects and conserving valuable compound stock in long-term studies.
- [1] Rowley, J. A., et al. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 2020, 63(2), 529-541. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. SB290157 Ligand Activity Charts. View Source
